molecular formula C30H26N4O2S2 B3290621 2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 866014-96-2

2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B3290621
CAS No.: 866014-96-2
M. Wt: 538.7 g/mol
InChI Key: KNZPSGQFWOBBGD-UHFFFAOYSA-N
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Description

This compound features a structurally intricate core comprising a tricyclic 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene system fused with an indole moiety and a sulfanylacetamide side chain. The indole group (1H-indol-3-yl) is linked via an ethyl bridge to the tricyclic scaffold, while the acetamide is substituted with a 2-phenylethyl group.

Properties

IUPAC Name

2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O2S2/c35-26(31-16-14-20-8-2-1-3-9-20)19-37-30-33-27-23-11-5-7-13-25(23)38-28(27)29(36)34(30)17-15-21-18-32-24-12-6-4-10-22(21)24/h1-13,18,32H,14-17,19H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZPSGQFWOBBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)SC6=CC=CC=C63
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-ethylamine with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization and thiolation reactions to introduce the thia-diazatricyclic core. The final step involves the acylation of the intermediate with 2-phenylethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole moiety or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The thia-diazatricyclic core can interact with cellular pathways, influencing processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Containing Acetamides

  • N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
    • Structural Similarities : These compounds share an indole core linked to a heterocyclic system (1,3,4-oxadiazole) and a sulfanylacetamide side chain. The target compound replaces the oxadiazole with a tricyclic thiadiazole system and incorporates a phenylethyl group instead of aryl substituents (e.g., 4-methylphenyl in 8g ) .
    • Synthesis : Both classes utilize nucleophilic substitution for sulfanyl linkage formation. However, the tricyclic core in the target compound likely requires multi-step cyclization, contrasting with the straightforward 1,3-dipolar cycloaddition used for oxadiazoles .
    • Bioactivity : Derivatives like 8g exhibit enzyme inhibition (e.g., acetylcholinesterase), suggesting the target compound may share similar mechanisms due to indole’s role in binding aromatic residues .

Triazole-Linked Acetamides (6a–m)

  • Example : 6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide)
    • Structural Differences : The target compound replaces the triazole and naphthalene groups with a tricyclic thiadiazole and indole-ethyl group. The phenylethyl substituent in the target compound may enhance lipophilicity compared to 6b ’s nitroaryl group .
    • Spectroscopic Data : Both compounds show characteristic IR peaks for C=O (~1670 cm⁻¹) and NH (~3260 cm⁻¹), confirming acetamide functionality. However, the tricyclic system in the target compound may introduce additional UV/Vis absorbance due to extended conjugation .

Trifluoroacetyl-Indolyl Acetamides (4f–g)

  • Example: 4f ((E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide) Functional Group Contrast: The trifluoroacetyl group in 4f enhances metabolic stability, whereas the target compound’s thiadiazole tricycle may improve rigid binding to planar enzyme pockets.

Quantitative Structural and Bioactivity Comparison

Parameter Target Compound Compound 8g Compound 6b
Core Heterocycle 8-Thia-3,5-diazatricyclo scaffold 1,3,4-Oxadiazole 1,2,3-Triazole
Indole Linkage Ethyl bridge Methyl linkage N/A
Substituent 2-Phenylethyl 4-Methylphenyl 2-Nitrophenyl
Molecular Weight (Da) ~550 (estimated) 412.45 404.13
Key IR Peaks (cm⁻¹) C=O (~1670), NH (~3260) (hypothesized) C=O (1671), NH (3262) C=O (1682), NH (3292)
Reported Bioactivity Hypothesized enzyme inhibition Acetylcholinesterase inhibition Not specified

Research Findings and Implications

  • Synthetic Challenges : The tricyclic thiadiazole core in the target compound necessitates advanced cyclization strategies, unlike the modular click chemistry used for triazoles or oxadiazoles .
  • 3D Similarity Metrics : Using PubChem3D’s criteria (shape similarity ≥0.8, feature similarity ≥0.5), the target compound’s rigid tricycle may show higher shape similarity (ST) to planar heterocycles like 8g but lower feature similarity (CT) due to its unique sulfur and nitrogen arrangement .
  • Neighbor Preference Index (NPI): The phenylethyl group may place the compound in bioactive subspaces (e.g., kinase inhibitors) with extreme NPI values, as seen in annotated PubChem subsets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({5-[2-(1H-indol-3-yl)ethyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-phenylethyl)acetamide

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